

Bafetinib (INNO-406): A Preclinical Technical Guide

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Compound of Interest

Compound Name: *Bafetinib*

Cat. No.: *B1684640*

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Abstract

Bafetinib (formerly INNO-406) is a potent, orally bioavailable, second-generation dual tyrosine kinase inhibitor targeting both the Bcr-Abl fusion protein and the Src family kinase Lyn.[1][2][3] Developed to overcome resistance to first-generation inhibitors like imatinib, **bafetinib** has demonstrated significant preclinical activity across a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the preclinical data for **bafetinib**, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies to support further research and development.

Mechanism of Action

Bafetinib was rationally designed based on the chemical structure of imatinib to enhance binding affinity and potency against the Bcr-Abl kinase.[2] It also potently inhibits Lyn kinase, which is often implicated in imatinib resistance in Chronic Myeloid Leukemia (CML).[2][3] The dual inhibition of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

Bafetinib has shown high potency against both wild-type and a variety of imatinib-resistant Bcr-Abl mutants, with the notable exception of the T315I mutation.[4][5] In cell-free assays, the

IC50 values for Bcr-Abl and Lyn are 5.8 nM and 19 nM, respectively.[\[5\]](#)[\[6\]](#)

Cellular Effects

In Bcr-Abl positive leukemia cell lines, **bafetinib** effectively blocks the autophosphorylation of Bcr-Abl and induces both caspase-mediated and caspase-independent apoptosis.[\[4\]](#)[\[6\]](#) This is achieved in part by upregulating the transcription of several pro-apoptotic Bcl-2 homology (BH)3-only proteins, including Bim, Bmf, and Bik.[\[1\]](#)[\[7\]](#) Furthermore, **bafetinib** has been shown to suppress the transcription of PD-L1 through the inhibition of c-Myc in lung cancer models, suggesting a potential role in modulating the tumor immune microenvironment.[\[1\]](#)[\[8\]](#)

In Vitro Studies

Kinase and Cell-Based Assay Data

The following tables summarize the in vitro inhibitory activity of **bafetinib** against various kinases and cancer cell lines.

Table 1: **Bafetinib** Kinase Inhibition

Target Kinase	IC50 (nM)	Assay Type
Bcr-Abl	5.8	Cell-free
Lyn	19	Cell-free
Fyn	-	Inhibited at 0.1μM
Abl (unphosphorylated)	-	Inhibited
Abl (phosphorylated)	-	Inhibited

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)

Table 2: **Bafetinib** Cellular Activity (IC50 values)

Cell Line	Cancer Type	Bcr-Abl Status	IC50 (nM)
K562	CML	Positive (wt)	11
KU812	CML	Positive (wt)	-
BaF3/wt	Leukemia	Positive (wt)	-
293T (transfected)	-	Positive (wt)	22
BaF3/E255K	Leukemia	Positive (mutant)	Sensitive
BaF3/T315I	Leukemia	Positive (mutant)	No effect
U937	Leukemia	Negative	No effect
U-138MG	Glioblastoma	-	~2.5-5 μ M (viability)
H292	Lung Cancer	-	1.25 μ M (PD-L1 inhibition)

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

A standard in vitro kinase assay can be performed in a 25 μ L reaction mixture.[\[6\]](#)[\[11\]](#)

- Components:
 - 250 μ M peptide substrate
 - 740 Bq/ μ L [γ -33P]ATP
 - 20 μ M cold ATP
 - 10 nM of the respective Bcr-Abl kinase
 - Varying concentrations of **bafetinib**
- Procedure:
 - Combine the kinase, peptide substrate, and **bafetinib** in the reaction buffer.

- Initiate the reaction by adding the ATP mixture.
- Incubate at a controlled temperature (e.g., 30°C) for a specified time.
- Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a suitable detection system like the SignaTECT protein tyrosine kinase assay system.^[6]^[11]

The anti-proliferative effects of **bafetinib** can be determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^[6]

- Procedure:
 - Plate cells (e.g., K562, BaF3) in 96-well plates at a density of 1×10^3 to 5×10^3 cells per well.^[6]
 - Treat the cells with serial dilutions of **bafetinib** (e.g., 0-10 μ M) and incubate for 72 hours.^[6]
 - Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the IC50 values by fitting the data to a logistic curve.^[6]

In Vivo Studies

Bafetinib has demonstrated significant anti-tumor efficacy in various preclinical animal models.

Table 3: Summary of In Vivo Efficacy Studies

Cancer Model	Animal Model	Dosing Regimen	Key Findings
CML	KU812 Xenograft (Balb/c-nu/nu mice)	0.2 - 20 mg/kg/day, p.o.	Significant tumor growth inhibition at 0.2 mg/kg/day; complete inhibition at 20 mg/kg/day.[6][12]
CNS Leukemia	Ba/F3 Xenograft (mice)	60 mg/kg bafetinib + 50 mg/kg CsA	Combination therapy significantly inhibited leukemia growth in the brain.[6]
Glioblastoma	U-138MG Xenograft (mice)	-	Bafetinib in combination with cyclosporine A showed therapeutic potential.[9]
Lung Cancer	CT26 Xenograft (Balb/c mice)	30 mg/kg/day, p.o.	Significantly inhibited tumor growth and PD-L1 expression.[8]

Pharmacokinetic Profile

Preclinical studies in rodents have provided insights into the pharmacokinetic properties of **bafetinib**.

- **Bioavailability:** In Balb/c mice, the oral bioavailability of **bafetinib** is 32%.[6]
- **Blood-Brain Barrier Penetration:** A small fraction of **bafetinib** can cross the blood-brain barrier, achieving concentrations in the brain that are approximately 10% of plasma levels in rats.[13] Peak brain concentrations in mice were observed 2 hours after oral administration. [13] However, **bafetinib** is a substrate for the P-glycoprotein (P-gp) efflux pump, which may limit its brain accumulation.[13] Human studies have indicated that **bafetinib** does not sufficiently cross the blood-brain barrier for the treatment of brain tumors.[14]

- Plasma Protein Binding: **Bafetinib** is highly protein-bound (95%) in both humans and rats. [\[13\]](#)

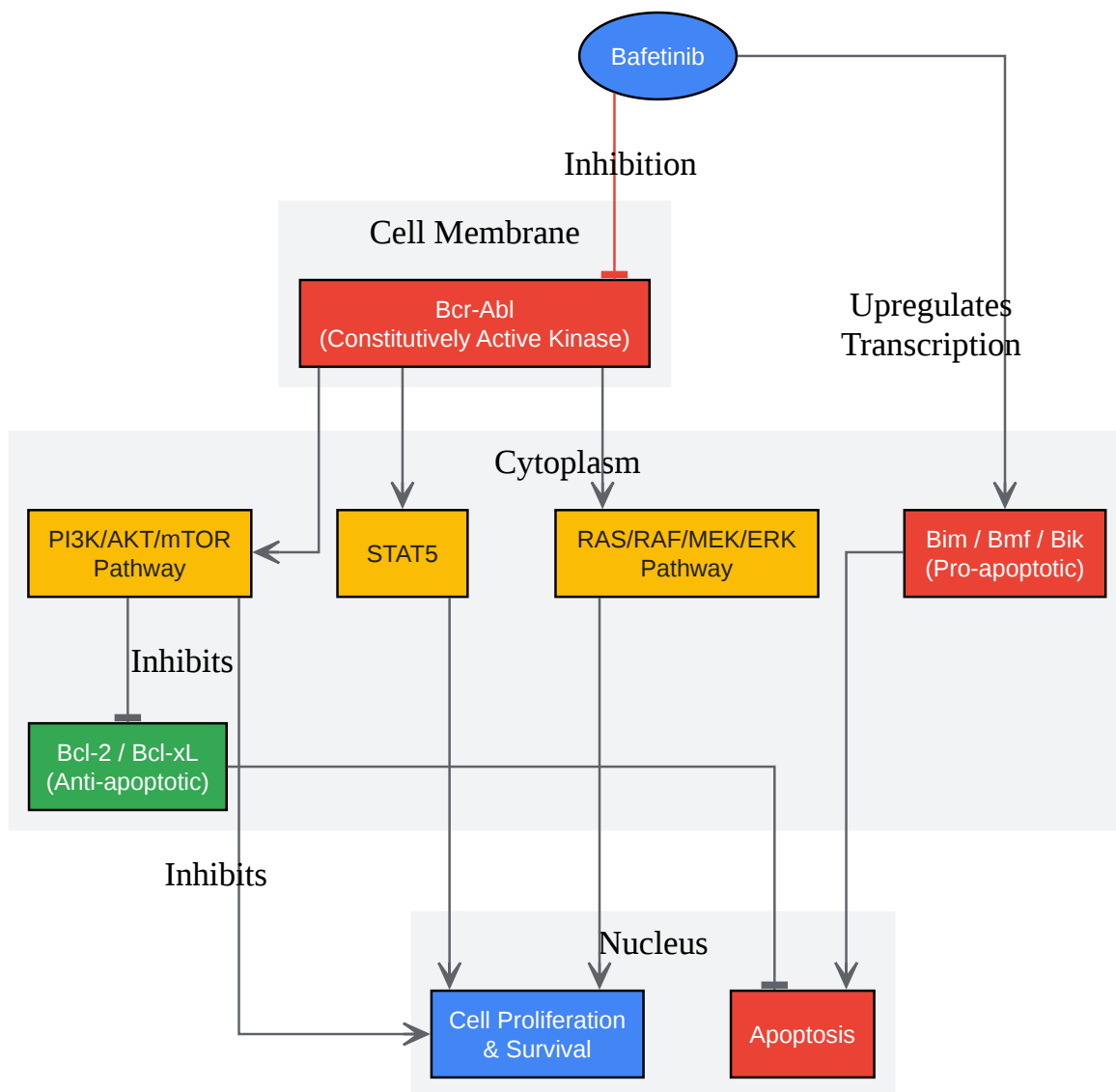
Experimental Protocols

- Cell Implantation:
 - Harvest cancer cells (e.g., KU812, CT26) during their exponential growth phase.
 - Inject the cells subcutaneously into the flank of immunocompromised mice (e.g., Balb/c-nu/nu).
- Treatment:
 - Once tumors reach a palpable size, randomize the animals into treatment and control groups.
 - Administer **bafetinib** orally (p.o.) via gavage at the desired dose and schedule. The vehicle control could be a solution of 0.5% methylcellulose.[\[6\]](#)
- Efficacy Evaluation:
 - Measure tumor volume regularly using calipers.
 - Monitor animal body weight as an indicator of toxicity.
 - At the end of the study, tumors can be excised for further analysis (e.g., western blot for target protein expression).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways targeted by **bafetinib** and a general experimental workflow for its preclinical evaluation.

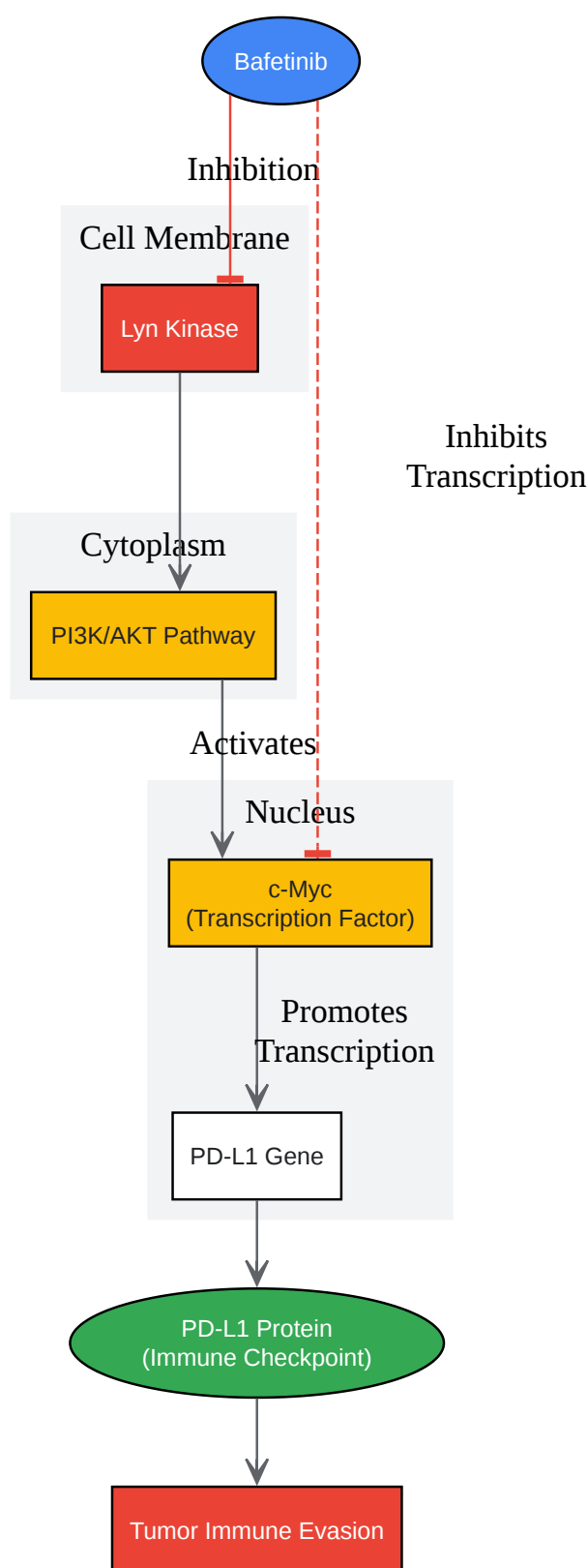
Bafetinib Mechanism of Action in Bcr-Abl Positive Leukemia

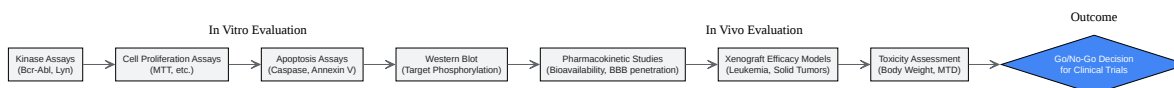


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Caption: **Bafetinib** inhibits Bcr-Abl, blocking downstream pro-survival pathways.

Bafetinib's Effect on the Lyn Kinase and PD-L1 Expression





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